molecular formula C10H8ClNO B12998415 2-Chloro-5-(m-tolyl)oxazole

2-Chloro-5-(m-tolyl)oxazole

Cat. No.: B12998415
M. Wt: 193.63 g/mol
InChI Key: CXFHLCYPNJQQGP-UHFFFAOYSA-N
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Description

2-Chloro-5-(m-tolyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a chlorine atom at the second position and a methyl-substituted phenyl group (m-tolyl) at the fifth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(m-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with m-toluidine in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial in large-scale production. Magnetic nanocatalysts have been explored for their efficiency and eco-friendliness in the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(m-tolyl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-5-(m-tolyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(m-tolyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-Chloro-5-(m-tolyl)oxazole is unique due to the presence of both a chlorine atom and a methyl-substituted phenyl group. This combination imparts distinct chemical and biological properties compared to other oxazole derivatives. For instance, the presence of the chlorine atom can enhance its reactivity in substitution reactions, while the m-tolyl group can influence its biological activity .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-5-(3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

CXFHLCYPNJQQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(O2)Cl

Origin of Product

United States

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